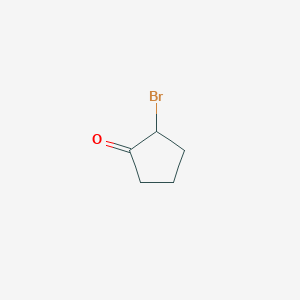

2-Bromocyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBPPOPPFUDSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431812 | |

| Record name | 2-BROMOCYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-50-0 | |

| Record name | 2-BROMOCYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromocyclopentanone synthesis from cyclopentanone and bromine

An In-depth Technical Guide to the Synthesis of 2-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] The document details the underlying reaction mechanism, presents various experimental protocols with quantitative data, and offers insights into process optimization.

Reaction Mechanism: Acid-Catalyzed α-Halogenation

The synthesis of this compound from cyclopentanone (B42830) and bromine proceeds via an acid-catalyzed α-halogenation mechanism.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form.[6][7] This enol, which acts as a nucleophile, then attacks the electrophilic bromine.[6][8] Subsequent deprotonation of the carbonyl oxygen yields the final α-bromo ketone product and regenerates the acid catalyst.[4][6] The rate-determining step of this reaction is the formation of the enol intermediate.[4][5]

Caption: Acid-catalyzed α-bromination mechanism of cyclopentanone.

Experimental Protocols

Several methods for the bromination of cyclopentanone have been reported. A particularly effective approach for industrial-scale production involves a biphasic system of water and a water-immiscible organic solvent, which can improve selectivity and yield.[1][2][3]

Protocol 1: Biphasic System with 1-Chlorobutane (B31608)

This protocol is adapted from a patented industrial process.[2]

Materials:

-

Cyclopentanone

-

Bromine

-

1-Chlorobutane

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, add cyclopentanone (e.g., 42.1 g, 500.6 mmol), water (e.g., 60.0 g), and 1-chlorobutane (e.g., 60.0 g).[2]

-

Cool the mixture to 1°C with stirring.[2]

-

Slowly add bromine (e.g., 40.3 g, 252.2 mmol) dropwise to the mixture over a period of 2 hours, maintaining the temperature at 1°C.[2]

-

After the addition is complete, continue to agitate the mixture at 1°C for a specified duration (e.g., 24 hours).[2]

-

Following the reaction period, add more water (e.g., 44.0 g) and 1-chlorobutane (e.g., 60.0 g) and stir for 15 minutes.[2]

-

Cease stirring and allow the layers to separate. Isolate the organic (oil) phase.[2]

-

The resulting organic solution contains this compound. The product can be further purified by evaporating the solvent and subsequent distillation to remove unreacted cyclopentanone.[1][2]

Protocol 2: Reaction in Chloroform (B151607)

An earlier reported method utilizes chloroform as the solvent, though it results in a lower yield.[1]

Materials:

-

Cyclopentanone

-

Bromine

-

Chloroform

Procedure:

-

Dissolve cyclopentanone in chloroform.

-

Add bromine to the solution.

-

The reaction proceeds to yield this compound. A reported yield for this method is 36%.[1]

Data Presentation: Comparison of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental setups described in the literature.

| Molar Ratio (Cyclopentanone:Bromine) | Solvent System | Temperature | Reaction Time (hours) | Yield (%) | Notes | Reference |

| 5:1 | 1-Chlorobutane (neat) | 1°C | 10 | 80.6 | Byproduct 2-cyclopentylidenecyclopentanone (B1265648) was formed. | [1][2] |

| 5:1 | 1-Chlorobutane / Water | 1°C | 10 | 82.8 | Biphasic system improves selectivity. | [1][2] |

| 2:1 | 1-Chlorobutane / Water | 1°C | 24 | 78.7 | Longer reaction time with a lower molar ratio. | [1][2] |

| 3:1 | Hexane / Water | 1°C | 76 | 80.4 | Hexane can be used as the organic solvent. | [1][2] |

| 5:1 | Neat (No Solvent) | 1°C | 80 | 61.7 | Lower yield and formation of byproduct without an organic solvent. | [1][2] |

| Not Specified | Chloroform | Not Specified | Not Specified | 36 | Lower yield compared to biphasic systems. | [1][3] |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is illustrated below.

Caption: General experimental workflow for this compound synthesis.

Troubleshooting and Optimization

-

Side Products: The formation of 2-cyclopentylidenecyclopentanone, a self-condensation product, can occur.[1][2] Using a biphasic system with an organic solvent like 1-chlorobutane helps to suppress the formation of this byproduct.[1][2]

-

Over-bromination: The formation of di-brominated products is possible. This can be minimized by the slow, dropwise addition of bromine and by using a molar excess of cyclopentanone.[9]

-

Molar Ratios: The molar ratio of cyclopentanone to bromine is a key parameter. Ratios between 5:1 and 2:1 are preferred for achieving high yields and selectivity.[1][2][3]

-

Temperature Control: Maintaining a low reaction temperature (around 0-1°C) is crucial for controlling the reaction rate and minimizing side reactions.[1][2]

References

- 1. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]

- 2. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]

- 3. US20040138505A1 - Process for producing this compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Using cyclopentanone as the reactant, show the product of a. acid... | Study Prep in Pearson+ [pearson.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

mechanism of acid-catalyzed bromination of cyclopentanone

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Bromination of Cyclopentanone (B42830)

Introduction

The α-halogenation of ketones is a fundamental and widely utilized transformation in organic synthesis, providing a key pathway to the formation of α,β-unsaturated ketones and other valuable intermediates.[1][2] This guide focuses on the acid-catalyzed bromination of cyclopentanone, a representative cyclic ketone. The reaction proceeds via an enol intermediate, a mechanistic pathway supported by extensive kinetic and experimental evidence.[2][3] Understanding this mechanism is crucial for researchers in synthetic chemistry and drug development for controlling reaction outcomes and optimizing synthetic routes. This document provides a detailed examination of the reaction mechanism, kinetic data, experimental protocols, and supporting evidence.

Core Reaction Mechanism

The acid-catalyzed bromination of cyclopentanone is a typical α-substitution reaction that occurs in a multi-step process.[1][4] The key feature of this mechanism is the acid-catalyzed formation of a nucleophilic enol intermediate, which is the rate-determining step of the overall reaction.[2][3][5]

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst (H-A).[5][6] This step activates the ketone, making the α-protons more acidic.

Step 2: Enol Formation (Rate-Determining Step) A weak base (A⁻, the conjugate base of the acid catalyst, or a solvent molecule) removes a proton from the α-carbon.[5][7] This is the slow, rate-determining step of the reaction, resulting in the formation of a cyclopentenol (B8032323) intermediate.[2][3]

Step 3: Nucleophilic Attack on Bromine The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂).[3][5] This step is fast and leads to the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl intermediate.[5]

Step 4: Deprotonation Finally, a weak base deprotonates the carbonyl oxygen, yielding the final product, 2-bromocyclopentanone, and regenerating the acid catalyst.[5]

Caption: Acid-catalyzed bromination mechanism of cyclopentanone.

Kinetics and Rate Law

Kinetic studies are instrumental in elucidating the reaction mechanism. The acid-catalyzed halogenation of ketones exhibits second-order kinetics.[1][4] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration.[1][4][8]

The empirically determined rate law is: Rate = k[Ketone][H⁺] [1][4]

This rate law confirms that the halogen is not involved in the rate-determining step.[1][4] The slow step is the formation of the enol, and the subsequent reaction of the enol with bromine is very fast.[3] Consequently, the rates of chlorination, bromination, and iodination for a given ketone are identical under the same reaction conditions.[1][4][8]

| Reactant | Order of Reaction | Rationale |

| Cyclopentanone | First | The ketone is a reactant in the slow, rate-determining enol formation step.[1][4] |

| Acid Catalyst (H⁺) | First | The acid catalyzes the rate-determining enol formation step.[1][4] |

| Bromine (Br₂) | Zero | Bromine is involved in a fast step that occurs after the rate-determining step.[1][4][8] |

| Caption: Summary of kinetic data for acid-catalyzed ketone bromination. |

For the bromination of acetone, a model ketone, the rate constant k has been determined to be 3.8 × 10⁻³ M⁻¹ s⁻¹.[9]

Experimental Evidence Supporting the Mechanism

Several key experimental observations provide strong support for the proposed enol-mediated mechanism.

-

Independence of Rate on Halogen Concentration : As established by kinetic studies, the reaction rate does not depend on the concentration of bromine, chlorine, or iodine.[1][8] This is compelling evidence that the halogen is not involved in the rate-limiting step.[1]

-

Identical Rates for Different Halogens : For a specific ketone, the rate of acid-catalyzed chlorination, bromination, and iodination is the same.[1][8] This points to a common rate-determining step for all three reactions, which is the formation of the enol intermediate.[2]

-

Deuterium (B1214612) Exchange Equivalence : When a ketone is treated with an acid catalyst in the presence of heavy water (D₂O), the α-hydrogens are exchanged for deuterium.[1][2] The rate of this deuterium exchange is identical to the rate of halogenation for the same ketone under the same conditions.[1][2] This strongly implies that both reactions proceed through the same rate-determining step involving a common enol intermediate.[2]

Caption: Logical flow from experimental evidence to the proposed mechanism.

Experimental Protocols

While specific conditions can be optimized, the following section outlines a generalized protocol for the acid-catalyzed bromination of cyclopentanone and a more detailed example based on patent literature for producing this compound.

General Laboratory Protocol

A common approach involves using bromine in an acetic acid solvent, where acetic acid can serve as both the solvent and the acid catalyst.[1][2]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in a suitable solvent such as glacial acetic acid, diethyl ether, or ethanol.[10] The flask should be placed in an ice bath to control the reaction temperature.

-

Addition of Bromine : Slowly add a solution of bromine (Br₂) in the same solvent to the stirred ketone solution. The slow addition helps to control the exothermic reaction and prevent the accumulation of unreacted bromine.[11]

-

Reaction Monitoring : Monitor the reaction's progress by observing the disappearance of the reddish-brown bromine color.[11] Further monitoring can be performed using Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Work-up : Once the reaction is complete, pour the mixture into water. To quench any excess bromine, add a saturated aqueous solution of a reducing agent like sodium bisulfite until the color disappears.[10]

-

Extraction and Isolation : Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, followed by brine.[10]

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by distillation or column chromatography.[10]

Caption: Generalized experimental workflow for cyclopentanone bromination.

Example Protocol from Patent Literature

The following table summarizes quantitative data from an industrial process patent for the production of this compound.[12] This process utilizes a biphasic system of water and an organic solvent.

| Cyclopentanone (mmol) | Bromine (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1251.5 | 250.3 | 1-Chlorobutane / Water | 1 | 10 | 82.8 | [12] |

| 500.6 | 252.2 | 1-Chlorobutane / Water | 1 | 24 | 78.7 | [12] |

| 375.4 | 125.1 | Hexane / Water | 1 | 76 | - | [12] |

| 1251.5 | 250.3 | 1-Chlorobutane (no water) | 1 | 10 | 80.6 | [12] |

| Caption: Quantitative data from selected industrial protocols for this compound synthesis. |

Conclusion

The acid-catalyzed bromination of cyclopentanone is a well-understood reaction that proceeds through a rate-determining enolization step. This mechanism is robustly supported by kinetic data showing a first-order dependence on both the ketone and the acid catalyst, and a zero-order dependence on bromine. Further evidence from halogenation rate comparisons and deuterium exchange studies solidifies the role of the enol as the key reactive intermediate. The principles and protocols outlined in this guide provide a strong foundation for researchers and professionals in the chemical sciences to effectively utilize and control this important synthetic transformation.

References

- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. research.cm.utexas.edu [research.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.williams.edu [web.williams.edu]

- 9. brainly.com [brainly.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclopentanone is a halogenated cyclic ketone that serves as a versatile and important building block in organic synthesis.[1][2] Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl group and the carbon atom bearing the bromine, which is susceptible to both nucleophilic substitution and elimination reactions. This dual reactivity makes it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its key chemical transformations.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO | [2] |

| Molecular Weight | 163.01 g/mol | [1] |

| CAS Number | 21943-50-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 68 °C at 2 Torr | |

| Density | 1.573 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [2] |

Spectral Data:

-

¹H NMR: The spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclopentane (B165970) ring. The proton alpha to the bromine and the carbonyl group would appear as a distinct multiplet at a lower field due to the deshielding effects of the electron-withdrawing groups.

-

¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms of the cyclopentanone (B42830) ring. The carbonyl carbon would appear at a significant downfield shift (typically in the range of 200-210 ppm). The carbon atom attached to the bromine would also be shifted downfield compared to the other methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. The C-Br stretching vibration would be observed at a lower frequency, typically in the range of 500-700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Synthesis of this compound from Cyclopentanone

A common and effective method for the synthesis of this compound is the α-bromination of cyclopentanone using elemental bromine.[1]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Protocol:

This protocol is adapted from a patented industrial process.[3]

Materials:

-

Cyclopentanone

-

Bromine

-

1-Chlorobutane (B31608) (or another suitable water-immiscible organic solvent)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a mixture of cyclopentanone, water, and 1-chlorobutane is prepared. The molar ratio of cyclopentanone to bromine is typically between 5:1 and 2:1.[3]

-

The mixture is cooled to a low temperature, for example, 1°C.

-

Bromine is added dropwise to the stirred mixture over a period of several hours, while maintaining the low temperature.[3]

-

After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 10-24 hours) at the same temperature to ensure the reaction goes to completion.[3]

-

Upon completion, additional water and 1-chlorobutane are added to the mixture and stirred.

-

The organic and aqueous phases are separated. The organic phase, containing the this compound, is collected.

-

The organic solvent can be removed under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by either vacuum distillation or column chromatography.[3]

1. Vacuum Distillation:

This method is suitable for separating this compound from unreacted cyclopentanone and other volatile impurities.

Figure 2: Workflow for Vacuum Distillation.

Procedure:

-

The crude this compound is placed in a distillation flask.

-

The apparatus is set up for vacuum distillation, and the pressure is reduced.

-

The flask is gently heated. The fraction distilling at the appropriate temperature and pressure (e.g., 68°C at 2 Torr) is collected as the purified product.

2. Column Chromatography:

This technique is effective for removing less volatile impurities and byproducts.

Procedure:

-

A chromatography column is packed with a suitable stationary phase, such as silica (B1680970) gel.

-

The crude product is loaded onto the column.

-

An appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is passed through the column to separate the components.

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound.

-

The solvent is evaporated from the desired fractions to yield the purified product.

Chemical Reactivity and Signaling Pathways

This compound is a key intermediate in several important organic transformations.

Dehydrobromination to 2-Cyclopentenone

One of the most significant applications of this compound is its conversion to 2-cyclopentenone, a valuable synthon in organic chemistry. This transformation is achieved through a dehydrobromination reaction, typically using a base such as lithium carbonate.[3]

Reaction Mechanism:

Figure 3: Dehydrobromination of this compound.

The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the formation of an enolate intermediate. This is followed by the elimination of the bromide ion to form the carbon-carbon double bond of 2-cyclopentenone.

Favorskii Rearrangement

This compound can undergo a Favorskii rearrangement in the presence of a strong base, such as a hydroxide (B78521) or alkoxide, to yield cyclobutanecarboxylic acid or its corresponding ester. This reaction involves a ring contraction and is a powerful tool for the synthesis of four-membered ring systems.

Reaction Mechanism:

Figure 4: Favorskii Rearrangement of this compound.

The mechanism is initiated by the formation of an enolate, which then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon, leading to the opening of the strained three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final cyclobutanecarboxylic acid derivative.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its physical and chemical properties, coupled with its reactivity in key transformations such as dehydrobromination and the Favorskii rearrangement, make it an essential tool for chemists in academia and industry, particularly in the fields of drug discovery and natural product synthesis. The detailed experimental protocols provided in this guide offer a practical resource for the preparation and purification of this important synthetic intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromocyclopentanone. This information is critical for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate in various research and drug development applications. Due to the absence of publicly available, experimentally verified spectral data with complete assignments, this guide presents predicted NMR data generated from computational models. A comprehensive, standardized experimental protocol for the acquisition of such data is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were computationally generated and serve as a reliable reference for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 4.35 | dd | 8.0, 4.0 |

| H-3a | 2.50 | m | - |

| H-3b | 2.20 | m | - |

| H-4a | 2.10 | m | - |

| H-4b | 1.90 | m | - |

| H-5a | 2.40 | m | - |

| H-5b | 2.30 | m | - |

Note: The assignments for the methylene (B1212753) protons (H-3, H-4, and H-5) are complex due to potential overlapping multiplets and second-order effects. The 'a' and 'b' denotations represent the diastereotopic protons at each position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 208.0 |

| C-2 (CHBr) | 55.0 |

| C-3 (CH₂) | 35.0 |

| C-4 (CH₂) | 25.0 |

| C-5 (CH₂) | 38.0 |

Experimental Protocol for NMR Spectral Acquisition

This section outlines a standardized protocol for the preparation and analysis of a small organic molecule like this compound using ¹H and ¹³C NMR spectroscopy.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the lower sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of -10 to 220 ppm is appropriate to cover the expected chemical shifts for organic compounds.

-

Temperature: Room temperature (e.g., 298 K).

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra. For the ¹H spectrum, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J-values).

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.

Caption: Molecular structure of this compound.

The logical workflow for NMR analysis is depicted in the following diagram, from sample preparation to final data interpretation.

Caption: General workflow for NMR analysis.

References

Mass spectrometry analysis of 2-Bromocyclopentanone

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromocyclopentanone

Introduction

This compound (C₅H₇BrO) is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1] Its structural elucidation and purity assessment are critical for its application in research and drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. It provides detailed information on the molecular weight and elemental composition and allows for structural characterization through the analysis of fragmentation patterns.[1][2]

A hallmark of the mass spectrum of this compound is the isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. This results in the molecular ion peak appearing as a distinct pair of peaks (M⁺ and M+2) with nearly equal intensity, separated by two mass units, which is a definitive indicator of a single bromine atom within the molecule.[1]

This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, detailing experimental protocols, fragmentation pathways, and data interpretation for researchers, scientists, and professionals in drug development.

Experimental Protocols

The following section outlines a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Solvent Selection: Dissolve a small quantity (e.g., 1 mg) of the this compound sample in a high-purity volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. GC-MS Instrumentation and Conditions

A standard capillary GC-MS system is employed for the analysis.[2][3]

-

Gas Chromatograph (GC) Parameters:

-

Injection Port: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-250.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by several key ions. The quantitative data, including the mass-to-charge ratio (m/z) and a qualitative description of relative abundance, are summarized below.

| m/z Value | Ion/Fragment Formula | Description of Fragment | Relative Abundance |

| 162 / 164 | [C₅H₇BrO]⁺ | Molecular Ion Peak (M⁺) pair, reflecting the ⁷⁹Br and ⁸¹Br isotopes.[1] | Moderate |

| 83 | [C₅H₇O]⁺ | Loss of the bromine radical ([M-Br]⁺) via alpha-cleavage.[1] | High |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment.[1] | High (Often Base Peak) |

Fragmentation Analysis and Pathways

Upon electron ionization, this compound forms an energetically unstable molecular ion ([C₅H₇BrO]⁺) that undergoes fragmentation to produce smaller, more stable ions.[4] The primary fragmentation pathways are driven by the presence of the carbonyl group and the bromine atom.

-

Alpha-Cleavage and Loss of Bromine: The most significant fragmentation pathway involves the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (Br•) and the formation of a stable acylium ion at m/z 83 ([M-Br]⁺).[1][5] This fragment does not exhibit the bromine isotope pattern.

-

Loss of Carbon Monoxide: The fragment ion at m/z 83 can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This is a common fragmentation pattern for cyclic ketones and results in the formation of an ion at m/z 55.[1] This fragment is often the base peak in the spectrum due to its stability.

The logical relationship of this primary fragmentation pathway is visualized in the diagram below.

Experimental Workflow

The overall process for the GC-MS analysis of this compound follows a standardized workflow from sample introduction to data interpretation. This ensures reproducible and reliable results.

References

Reactivity of 2-Bromocyclopentanone with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclopentanone is a versatile bifunctional molecule widely utilized in organic synthesis. Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which serves as a leaving group. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, detailing the predominant reaction pathways, including nucleophilic substitution, elimination, and rearrangement. This document presents quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms to serve as a practical resource for chemists in research and development.

Core Principles of Reactivity

The chemical behavior of this compound is governed by the interplay between its ketone and α-bromo functionalities. The primary reaction pathways with nucleophiles are:

-

SN2 Nucleophilic Substitution: This is a common pathway, particularly with less basic nucleophiles. The nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. SN1 reactions are generally disfavored due to the inherent instability of an α-carbonyl carbocation.

-

Dehydrobromination (Elimination): In the presence of a base, this compound can undergo an E2 elimination reaction to yield 2-cyclopentenone, a valuable synthetic intermediate.[1]

-

Favorskii Rearrangement: With strong bases such as alkoxides, the reaction can proceed through a cyclopropanone (B1606653) intermediate, leading to a ring contraction to form cyclobutanecarboxylic acid derivatives. This rearrangement is a significant competing pathway, especially when enolate formation is possible.[2]

The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions (including solvent and temperature), and the stoichiometry of the reagents.

Reactions with Various Nucleophiles: A Quantitative Overview

The following table summarizes the outcomes and yields for the reaction of this compound with a range of representative nucleophiles.

| Nucleophile | Reagent/Conditions | Product(s) | Reaction Type | Yield (%) | Reference |

| Bromine | Br2 in 1-chlorobutane (B31608)/water | This compound | Electrophilic α-Bromination | 80.6 | [3] |

| Lithium Carbonate | Li2CO3, LiBr, DMF | 2-Cyclopentenone | Dehydrobromination | 91.8 | [3] |

| Sodium Methoxide (B1231860) | NaOMe, Methanol (B129727) | Methyl cyclobutanecarboxylate | Favorskii Rearrangement | Not specified | [2][4] |

| Aniline | Aniline | 2-Anilinocyclopentanone | SN2 Substitution | Not specified | N/A |

| Morpholine | Morpholine | 2-Morpholinocyclopentanone | SN2 Substitution | Not specified | N/A |

| Thiophenol | Thiophenol, Base | 2-(Phenylthio)cyclopentanone | SN2 Substitution | Not specified | N/A |

| Sodium Azide | NaN3, DMF | 2-Azidocyclopentanone | SN2 Substitution | Not specified | N/A |

Detailed Experimental Protocols

Synthesis of this compound[3]

This protocol describes the α-bromination of cyclopentanone (B42830).

Materials:

-

Cyclopentanone (105.3 g, 1.25 mol)

-

Bromine (40.0 g, 0.25 mol)

-

1-Chlorobutane (120.0 g)

-

Water (105.3 g)

Procedure:

-

A solution of cyclopentanone in 1-chlorobutane is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

-

The solution is cooled to 1°C.

-

Bromine is added dropwise to the cooled solution over a period of 2 hours, maintaining the temperature at 1°C.

-

The reaction mixture is agitated at 1°C for an additional 10 hours.

-

After the agitation period, water is added to the reaction mixture and stirred for 15 minutes.

-

The organic and aqueous phases are separated.

-

The organic phase, containing the product, is collected. The yield of this compound is approximately 80.6% based on bromine.

Dehydrobromination to 2-Cyclopentenone[3]

This protocol describes the elimination reaction of this compound to form an α,β-unsaturated ketone.

Materials:

-

This compound (solution from the previous step)

-

Lithium Carbonate

-

Lithium Bromide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To the solution of this compound in N,N'-dimethylformamide, lithium carbonate and lithium bromide are added.

-

The mixture is heated to induce dehydrobromination.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the 2-cyclopentenone.

-

Distillation of the crude product yields 2-cyclopentenone with a yield of 91.8%.

Favorskii Rearrangement with Sodium Methoxide[4]

This protocol outlines the general procedure for the ring contraction of a cyclic α-bromo ketone.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium (B1175870) Chloride

Procedure:

-

A solution of sodium methoxide is freshly prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere at 0°C until all the sodium has reacted.

-

A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared separately.

-

The this compound solution is transferred to the sodium methoxide solution at 0°C via cannula.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux (around 55°C) with vigorous stirring for 4 hours.

-

After cooling the reaction mixture to 0°C, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is diluted with diethyl ether and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude methyl cyclobutanecarboxylate.

-

Purification can be achieved by distillation.

Reaction Pathways and Mechanisms

The reactivity of this compound is a fine balance between substitution, elimination, and rearrangement pathways. The choice of nucleophile and reaction conditions dictates the major product formed.

Nucleophilic Substitution (SN2)

With soft and less basic nucleophiles, the SN2 pathway is favored.

Caption: SN2 reaction pathway of this compound.

Dehydrobromination (E2 Elimination)

Strong, non-nucleophilic bases favor the E2 elimination to form the conjugated system of 2-cyclopentenone.

Caption: E2 elimination pathway of this compound.

Favorskii Rearrangement

Strong, nucleophilic bases like alkoxides can initiate the Favorskii rearrangement, leading to a ring-contracted product.

Caption: Favorskii rearrangement of this compound.

Spectroscopic Data of Key Compounds

Accurate identification of reaction products is critical. The following table provides key spectroscopic data for the starting material and a major rearrangement product.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| This compound | Data not available in searched sources. | Data not available in searched sources. | ~1750 (C=O) |

| Methyl cyclobutanecarboxylate | 3.67 (s, 3H), 3.15-3.05 (m, 1H), 2.30-2.15 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.80 (m, 2H) | 175.5, 51.5, 33.0, 25.0, 18.0 | ~1735 (C=O, ester) |

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Conclusion

This compound is a reactive and versatile synthetic intermediate. Its reactions with nucleophiles can be directed towards nucleophilic substitution, elimination, or rearrangement pathways by careful selection of the nucleophile and reaction conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and drug development. Further investigation into the specific yields and optimization of reactions with a broader range of nucleophiles will continue to enhance the synthetic utility of this valuable building block.

References

Stereochemical Aspects of 2-Bromocyclopentanone Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclopentanone is a versatile synthetic intermediate due to the presence of two reactive centers: the carbonyl group and the carbon-bromine bond. The stereochemical outcome of reactions involving this molecule is of paramount importance in the synthesis of complex and biologically active compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of key reactions of this compound, including reductions, nucleophilic substitutions, and rearrangements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the design and execution of stereoselective transformations.

Introduction

The cyclopentanone (B42830) framework is a common motif in a wide array of natural products and pharmaceutical agents. The introduction of a bromine atom at the C2 position of the cyclopentanone ring, affording this compound, significantly enhances its synthetic utility. The electron-withdrawing nature of the bromine atom activates the adjacent carbonyl group towards nucleophilic attack, while the carbon-bromine bond itself is susceptible to substitution and elimination reactions.[1]

The stereochemistry of this compound and its reactions is dictated by the puckered conformation of the five-membered ring. The cyclopentane (B165970) ring is not planar and exists in dynamic equilibrium between envelope and twist conformations to alleviate ring strain.[1] Substituents on the ring can occupy pseudo-axial (ψ-a) and pseudo-equatorial (ψ-e) positions, and the preferred conformation is influenced by the steric and electronic nature of these substituents.[1] Understanding these conformational preferences is crucial for predicting and controlling the stereochemical outcome of its reactions.

This guide will delve into the stereochemical intricacies of three major classes of reactions involving this compound:

-

Stereoselective Reduction of the Carbonyl Group: Achieving control over the formation of cis- and trans-2-bromocyclopentanol.

-

Stereospecific Nucleophilic Substitution: Investigating the stereochemical course of SN2 reactions at the C-Br bond.

-

Stereoselective Favorskii Rearrangement: Examining the ring contraction to cyclobutanecarboxylic acid derivatives.

Stereoselective Reduction of this compound

The reduction of the carbonyl group in this compound yields 2-bromocyclopentanol, a molecule with two stereocenters. The relative stereochemistry of the hydroxyl and bromo groups (cis or trans) can be controlled by the choice of reducing agent and reaction conditions.

Diastereoselective Reduction

The diastereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon. Sterically hindered reducing agents will preferentially attack from the less hindered face of the cyclopentanone ring, leading to the formation of one diastereomer over the other.

| Reducing Agent | Predominant Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| Sodium Borohydride (NaBH₄) | trans-2-bromocyclopentanol | Varies with conditions | [General knowledge] |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-2-bromocyclopentanol | >95:5 | [General knowledge] |

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

This protocol describes the preparation of cis-2-bromocyclopentanol.

Materials:

-

This compound

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of configuration at the carbon center.

Stereochemical Pathway of Sₙ2 Reaction

The stereospecificity of the Sₙ2 reaction is a cornerstone of stereochemical control in organic synthesis. For a chiral starting material, the product will have the opposite stereochemistry at the reaction center.

Diagram: Sₙ2 Reaction Mechanism

Caption: Sₙ2 reaction at the C-Br bond of this compound.

Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to carboxylic acid derivatives. In the case of cyclic α-halo ketones like this compound, this reaction results in a ring contraction to form a cyclobutanecarboxylic acid derivative.[2][3][4] The reaction is stereoselective, and the stereochemistry of the product depends on the stereochemistry of the starting material and the reaction conditions.

The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.[2][3]

Experimental Protocol: Favorskii Rearrangement of this compound

This protocol is adapted from the procedure for the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) and is expected to yield the corresponding cyclobutanecarboxylate (B8599542) ester.

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous Methanol (B129727) (MeOH)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a fresh solution of sodium methoxide in methanol by carefully reacting sodium metal (2.2 eq) with anhydrous methanol under an inert atmosphere at 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Transfer the ethereal solution of this compound to the sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, dilute with diethyl ether, and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x volume of MeOH).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting ester by flash column chromatography.

Diagram: Favorskii Rearrangement Workflow

Caption: Experimental workflow for the Favorskii rearrangement.

Conclusion

This compound is a valuable building block in organic synthesis, and a thorough understanding of the stereochemical aspects of its reactions is essential for its effective utilization. This guide has provided an in-depth overview of the stereoselective reduction, nucleophilic substitution, and Favorskii rearrangement of this compound. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers in the field. Further exploration into the asymmetric catalysis of these reactions will undoubtedly lead to the development of novel and efficient routes to complex, stereochemically defined molecules.

References

- 1. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemoenzymatic Pathway to Chiral 2-Bromocyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust chemoenzymatic strategy for the synthesis of enantiomerically enriched 2-bromocyclopentanone, a valuable chiral building block in the pharmaceutical industry. The core of this methodology lies in the enzymatic kinetic resolution of a racemic precursor, 2-bromocyclopentanol, leveraging the high stereoselectivity of lipases. This approach offers a powerful alternative to traditional asymmetric synthesis, often providing high enantiopurity under mild reaction conditions.

Synthetic Strategy Overview

The chemoenzymatic synthesis of chiral this compound is a three-step process that begins with the chemical reduction of racemic this compound to the corresponding racemic alcohol. The racemate is then subjected to enzymatic kinetic resolution, followed by the chemical oxidation of the desired enantiomerically enriched alcohol to the target chiral ketone.

An In-depth Technical Guide to the Molecular Structure and Bonding in 2-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-bromocyclopentanone, a key intermediate in organic synthesis. The document delves into the conformational isomerism, electronic properties, and spectroscopic characteristics of this α-haloketone. Detailed methodologies for relevant experimental and computational techniques are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science.

Introduction

This compound is a versatile synthetic building block, primarily utilized in the synthesis of cyclopentenones and other complex organic architectures.[1] Its reactivity is intrinsically linked to its molecular structure, particularly the conformational preferences of the five-membered ring and the influence of the bromine substituent on the carbonyl group. Understanding the nuanced interplay of steric and electronic effects is paramount for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.

The cyclopentanone (B42830) ring is not planar and adopts puckered conformations to alleviate ring strain.[1] The presence of a bromine atom at the α-position introduces further complexity, leading to a dynamic equilibrium between different conformational isomers. This guide will explore the structural and bonding characteristics of these conformers through the lens of spectroscopic analysis and theoretical calculations.

Molecular Structure and Conformational Analysis

The most significant feature of this compound's molecular structure is the conformational isomerism arising from the puckering of the cyclopentanone ring. The two primary conformers are the pseudo-equatorial (ψ-e) and the pseudo-axial (ψ-a) forms, which are in a state of dynamic equilibrium.

dot

Caption: Conformational equilibrium between the pseudo-equatorial and pseudo-axial forms of this compound.

Theoretical calculations at the B3LYP level of theory have shown that in the isolated molecule, the pseudo-equatorial conformer is more stable than the pseudo-axial conformer by 0.85 kcal/mol.[2] This energy difference is subject to change based on the solvent environment, with polarity playing a significant role in shifting the equilibrium.[2]

Quantitative Conformational Data

| Parameter | Value | Method | Reference |

| ΔE (Eψ-a - Eψ-e) | 0.85 kcal/mol | B3LYP | [2] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key tool for determining the conformational equilibrium of this compound in solution. The vicinal coupling constants (³JHH) between the protons on the carbon bearing the bromine (C2) and the adjacent methylene (B1212753) protons (C3) are highly sensitive to the dihedral angles, which differ significantly between the pseudo-axial and pseudo-equatorial conformers.

The α-protons in α-haloketones typically resonate in the range of 2.1–2.6 ppm.[3]

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the infrared spectrum is a sensitive probe of the molecular environment and conformation. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[4] In this compound, the position of the C=O stretching vibration can be influenced by the conformation of the α-bromo substituent. The different dipole moments of the pseudo-axial and pseudo-equatorial conformers lead to distinct C=O stretching frequencies, allowing for the study of the conformational equilibrium in various solvents. For cyclopentanones specifically, the C=O stretch is observed at approximately 1750 cm⁻¹.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the α-bromination of cyclopentanone.[6]

Protocol:

-

In a reaction vessel, create a biphasic mixture of water and a suitable organic solvent (e.g., 1-chlorobutane).[7][8]

-

Add cyclopentanone to the biphasic mixture. The molar ratio of cyclopentanone to bromine is typically maintained between 5:1 and 2:1.[8]

-

Cool the mixture to approximately 1°C.[8]

-

Slowly add bromine to the stirred mixture over a period of about 2 hours.[8]

-

Continue stirring the reaction mixture at 1°C for several hours to ensure complete reaction.[8]

-

After the reaction is complete, the organic phase containing the this compound is separated, washed, and the product can be purified by distillation.

dot

Caption: Experimental workflow for the synthesis of this compound.

NMR Spectroscopic Analysis

Protocol for Conformational Analysis:

-

Sample Preparation: Prepare a series of solutions of this compound in deuterated solvents of varying polarity (e.g., CCl₄, CDCl₃, acetonitrile-d₃).

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.

-

Spectral Analysis: Carefully analyze the multiplicity and measure the vicinal coupling constants (³JHH) for the proton at the C2 position.

-

Equilibrium Calculation: Use the measured coupling constants in the appropriate equations (e.g., the Lambert-Bucea equation) to determine the mole fractions of the pseudo-axial and pseudo-equatorial conformers in each solvent.

Computational Chemistry Protocol

Protocol for Conformational and Geometric Analysis:

-

Structure Generation: Generate initial 3D structures of the pseudo-axial and pseudo-equatorial conformers of this compound.

-

Geometry Optimization: Perform geometry optimization for each conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[1]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical IR spectra.

-

Energy Calculation: Calculate the single-point energies of the optimized conformers to determine the energy difference (ΔE) between them.

-

Solvation Effects: To model the influence of different solvents, employ a continuum solvation model (e.g., PCM) during the energy calculations.

dot

Caption: Logical workflow for the computational analysis of this compound.

Conclusion

The molecular structure of this compound is characterized by a dynamic equilibrium between pseudo-equatorial and pseudo-axial conformers. The pseudo-equatorial conformer is generally more stable, though the equilibrium is sensitive to the solvent environment. Spectroscopic methods, particularly NMR and IR, in conjunction with computational chemistry, provide a powerful toolkit for the detailed investigation of its structural and bonding properties. The methodologies and data presented in this guide offer a solid foundation for researchers working with this important synthetic intermediate, enabling a deeper understanding of its reactivity and facilitating its application in the development of new chemical entities.

References

- 1. This compound|CAS 21943-50-0|Supplier [benchchem.com]

- 2. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketones | OpenOChem Learn [learn.openochem.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. homework.study.com [homework.study.com]

- 7. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]

- 8. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]

Solubility of 2-Bromocyclopentanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclopentanone (C₅H₇BrO), a key intermediate in organic synthesis, exhibits broad solubility in a range of common organic solvents, a critical factor for its application in reaction chemistry and process development. While specific quantitative solubility data is not extensively documented in publicly available literature, its structural characteristics as a polar aprotic molecule with a halogen substituent suggest high miscibility with many organic media. This technical guide consolidates available qualitative solubility information, provides a comprehensive, adaptable experimental protocol for quantitative solubility determination, and outlines a logical workflow for such experimental procedures.

Introduction

This compound is a versatile synthetic building block utilized in the synthesis of various pharmaceuticals and complex organic molecules. Its utility is fundamentally linked to its physical properties, among which solubility plays a pivotal role. The ability to dissolve in a variety of organic solvents allows for its use in diverse reaction conditions and facilitates purification processes. This document serves as a comprehensive resource on the solubility of this compound, offering both a summary of its known qualitative solubility and a detailed methodology for its quantitative determination.

Qualitative Solubility Profile

Based on available chemical data, this compound is consistently reported to be soluble in common organic solvents. This is attributed to its molecular structure, which includes a polar carbonyl group and a lipophilic cyclopentane (B165970) ring, allowing for favorable interactions with a wide range of solvent polarities.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Soluble |

| Ethers | Diethyl ether | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl acetate | Likely Soluble |

| Aromatic Hydrocarbons | Toluene | Likely Soluble |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble |

| Water | Limited Solubility |

Note: "Likely Soluble" is inferred from the general solubility of similar organic compounds and the principle of "like dissolves like." Experimental verification is recommended.

The parent compound, cyclopentanone, is known to be miscible with water and common organic solvents[1][2][3][4]. The introduction of a bromine atom in the 2-position increases the molecule's polarity and molecular weight, which may slightly alter its solubility profile, generally leading to decreased solubility in polar solvents like water and increased solubility in non-polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for determining the quantitative solubility of liquid this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility determination[5][6][7][8][9].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Vials with screw caps (B75204) and PTFE septa

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Volumetric flasks and syringes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.00 mL) of a different organic solvent. The excess is crucial to ensure saturation.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatted environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the excess undissolved this compound.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear, saturated supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a known volume of the respective pure solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in each organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a readily soluble compound in a wide array of common organic solvents, making it a highly adaptable intermediate in synthetic chemistry. While precise quantitative data remains to be broadly published, the provided experimental protocol offers a robust framework for researchers and drug development professionals to determine these values in-house. Understanding the solubility characteristics of this compound is essential for optimizing reaction conditions, improving yields, and streamlining purification processes in the development of novel chemical entities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cyclopentanone | 120-92-3 [chemicalbook.com]

- 3. CAS 120-92-3: Cyclopentanone | CymitQuimica [cymitquimica.com]

- 4. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

A Technical Guide to 2-Bromocyclopentanone: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromocyclopentanone, a key intermediate in organic synthesis with significant applications in the development of pharmaceuticals. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block for complex molecules. Particular emphasis is placed on its utility in the synthesis of prostaglandins (B1171923) and other biologically active compounds.

Chemical Identity and Properties

This compound is a cyclic ketone distinguished by a bromine atom at the alpha-position to the carbonyl group. This substitution pattern imparts a high degree of reactivity, making it a valuable reagent for medicinal chemists and process development scientists.

IUPAC Name: 2-bromocyclopentan-1-one[1]

CAS Number: 21943-50-0[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO | [1][2] |

| Molecular Weight | 163.01 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of cyclopentanone. Several protocols have been developed to optimize yield and selectivity.

Experimental Protocol: Bromination of Cyclopentanone in a Biphasic System

This method provides an efficient and scalable process for the production of this compound.

Materials:

-

Cyclopentanone

-

Bromine

-

Water

Procedure:

-

To a reaction vessel, add cyclopentanone, water, and 1-chlorobutane.[4]

-

Cool the mixture to 1°C with constant agitation.[4]

-

Slowly add bromine to the mixture over a period of 2 hours, maintaining the temperature at 1°C.[4]

-

Continue to agitate the resulting mixture at 1°C for 10-24 hours.[4][5]

-

After the reaction is complete, add additional water and 1-chlorobutane and agitate for 15 minutes.[4]

-

Separate the organic phase from the aqueous phase. The organic phase contains the this compound in 1-chlorobutane.[4]

-

The product can be isolated by evaporation of the solvent. Further purification can be achieved by distillation or column chromatography.[4]

Yields: Reported yields for this method are typically in the range of 78-83% with respect to bromine.[4][5]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of both the alpha-bromo and carbonyl functionalities. It is a key precursor in the synthesis of 2-cyclopentenone, a fundamental building block for a wide array of natural products and pharmaceuticals, most notably prostaglandins.[4][5] Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.

Synthesis of 2-Cyclopentenone

This compound can be readily converted to 2-cyclopentenone via a dehydrobromination reaction.

Experimental Protocol: Dehydrobromination of this compound

Materials:

-

This compound

-

N,N-dimethylformamide (DMF)

-

Lithium carbonate

-

Lithium bromide monohydrate

-

Hydroquinone

Procedure:

-

To a mixture of DMF, lithium carbonate, lithium bromide monohydrate, and hydroquinone, add a solution of this compound.[4][5]

-

Heat the mixture to 100°C and maintain this temperature for 3 hours with stirring.[4][5]

-

Upon cooling, the resulting solution contains 2-cyclopentene-1-one.[4][5]

This conversion is a critical step in the synthetic pathway towards prostaglandins and their analogues.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis of this compound

Synthetic utility of this compound

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its efficient preparation and subsequent conversion to key building blocks like 2-cyclopentenone make it an important compound in the development of complex and biologically active molecules, including the therapeutically significant prostaglandin family. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors.

References

- 1. This compound | C5H7BrO | CID 9855563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 21943-50-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|CAS 21943-50-0|Supplier [benchchem.com]

- 4. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]

- 5. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of 2-Cyclopentenone via Dehydrobromination of 2-Bromocyclopentanone

Abstract

This application note provides a detailed protocol for the synthesis of 2-cyclopentenone, a valuable intermediate in the synthesis of various natural products and pharmaceuticals. The described method involves the dehydrobromination of 2-bromocyclopentanone. This elimination reaction is efficiently carried out using lithium carbonate as a base in the presence of lithium bromide. The protocol details the experimental procedure, including reaction setup, workup, and purification, and presents the expected yield. Furthermore, a reaction mechanism and an experimental workflow are illustrated.

Introduction